Methyl decanoate

Catalog No.
S535190
CAS No.
110-42-9
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl decanoate

CAS Number

110-42-9

Product Name

Methyl decanoate

IUPAC Name

methyl decanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3

InChI Key

YRHYCMZPEVDGFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC

Solubility

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride
0.0044 mg/mL at 20 °C

Synonyms

Methyl decanoate; Capric acid methyl ester; Decanoic acid, methyl ester; Methyl caprate; Methyl caprinate; Methyl n-caprate; Methyl n-decanoate; Methyl-n-caprate

Canonical SMILES

CCCCCCCCCC(=O)OC

Description

The exact mass of the compound Methyl decanoate is 186.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.36e-05 m0.0044 mg/ml at 20 °cinsol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride0.0044 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3713. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Herbicides, Insecticides, Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Combustion Mechanism Research

Biotransformation to Sebacic Acid

Chemical Intermediate

Reference Substance for Gas Chromatography

Surrogate for Biodiesel

Thermophysical Property Data Research

Flavoring Agent

Plasticizer

Lubricant

Methyl decanoate is a fatty acid methyl ester with the chemical formula C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_2. It is derived from decanoic acid and methanol through a process known as transesterification. This compound is a clear, colorless liquid with a fruity odor, commonly used in flavoring and fragrance applications. Methyl decanoate is also recognized for its role as a biodiesel component, contributing to the renewable energy sector due to its favorable combustion properties and lower emissions compared to traditional fossil fuels .

, including:

  • Alkaline Hydrolysis: This reaction occurs more rapidly at elevated temperatures, producing decanoic acid and methanol. The reaction can be represented as:
    Methyl Decanoate+NaOHDecanoic Acid+Methanol\text{Methyl Decanoate}+\text{NaOH}\rightarrow \text{Decanoic Acid}+\text{Methanol}
  • Pyrolysis: Under thermal decomposition, methyl decanoate can yield low molecular weight compounds such as carbon monoxide, formaldehyde, and ketene. This process is significant for understanding its behavior in combustion systems .
  • Combustion: Methyl decanoate undergoes oxidation when combusted, producing carbon dioxide and water. The detailed kinetics of this reaction have been modeled to optimize biodiesel performance .

Methyl decanoate exhibits various biological activities, including antimicrobial properties. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for use in food preservation and as a potential therapeutic agent. Its ester structure allows it to interact with biological membranes effectively, which may contribute to its bioactivity .

Methyl decanoate can be synthesized through several methods:

  • Transesterification: The most common method involves reacting vegetable oils or animal fats with methanol in the presence of a catalyst (usually sodium hydroxide or potassium hydroxide). This process yields methyl esters and glycerol.
  • Direct Esterification: This method involves the reaction of decanoic acid with methanol under acidic conditions. Although less common than transesterification, it can be useful when feedstock oils are not available .
  • Enzymatic Synthesis: Using lipases as biocatalysts offers an environmentally friendly alternative for producing methyl decanoate with high specificity and efficiency.

Methyl decanoate has numerous applications across various industries:

  • Biodiesel Production: As a fatty acid methyl ester, it serves as a renewable fuel source that reduces greenhouse gas emissions compared to fossil fuels.
  • Flavoring and Fragrance: Its pleasant fruity aroma makes it suitable for use in food flavorings and perfumes.
  • Solvent in

Research on methyl decanoate's interactions focuses on its behavior during combustion and its reactivity with hydroxyl radicals. Studies have shown that its vapor-phase reaction with hydroxyl radicals has a significant rate constant, indicating its potential impact on atmospheric chemistry . Additionally, the compound's interactions during pyrolysis highlight the formation of various byproducts that could influence environmental pollution levels.

Methyl decanoate shares similarities with other fatty acid methyl esters but possesses unique characteristics due to its specific chain length and structure. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Methyl octanoateC9H18O2\text{C}_9\text{H}_{18}\text{O}_2Shorter carbon chain; higher volatility
Methyl dodecanoateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2Longer carbon chain; different physical properties
Methyl hexanoateC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Shorter chain; distinct flavor profile

Methyl decanoate's unique ten-carbon structure allows it to serve effectively in biodiesel applications while also providing desirable sensory characteristics for flavoring and fragrance uses. Its balance between volatility and stability sets it apart from shorter or longer-chain esters .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Liquid; [IUCLID] Colorless liquid; [MSDSonline]

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 g/mol

Monoisotopic Mass

186.161979940 g/mol

Boiling Point

224 °C @ 760 mm Hg
108.00 °C. @ 10.00 mm Hg

Heavy Atom Count

13

Density

0.8730 @ 20 °C/4 °C

LogP

4.41 (LogP)
4.41
log Kow= 4.41

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

-18 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9L2W51J0B

GHS Hazard Statements

Aggregated GHS information provided by 212 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 115 of 212 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 97 of 212 companies with hazard statement code(s):;
H411 (93.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]
0.037 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110-42-9

Wikipedia

Methyl caprate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients

Methods of Manufacturing

Esterification of capric acid with methanol or alcoholysis of coconut oil, purified by fractional vacuum distillation.
REACTION OF TRIGLYCERIDES, EG, COCONUT OR PALM KERNEL OIL, WITH METHANOL FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF CAPRIC ACID WITH METHANOL

General Manufacturing Information

Other (requires additional information)
Decanoic acid, methyl ester: ACTIVE
.../METHYL CAPRATE/ HAS BACTERICIDAL PROPERTIES.
An emulsion of this ester will debud chrysanthemums chemically. Not commercial.

Interactions

Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Modify: 2023-08-15
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